![molecular formula C7H4BrN3O2 B106411 6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic acid CAS No. 117888-98-9](/img/structure/B106411.png)

6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

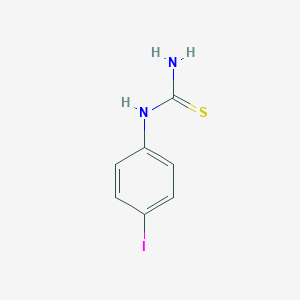

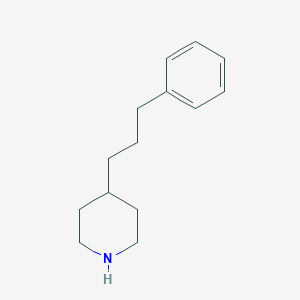

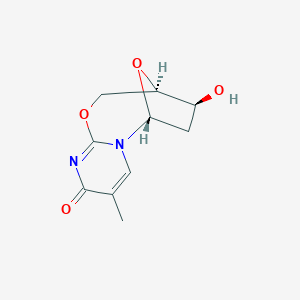

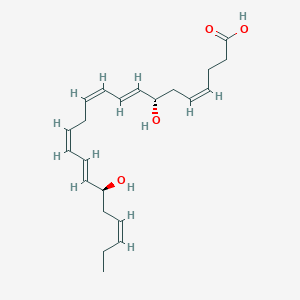

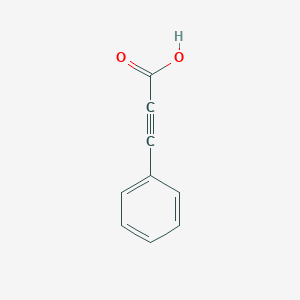

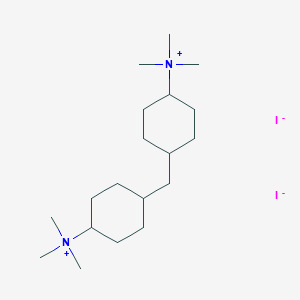

“6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic acid” is a chemical compound with the empirical formula C7H4BrN3O2 and a molecular weight of 242.03 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for “6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic acid” is 1S/C7H4BrN3O2/c8-3-1-9-6-5 (10-2-11-6)4 (3)7 (12)13/h1-2H, (H,12,13) (H,9,10,11) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

As mentioned earlier, “6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic acid” is a solid compound . It has a molecular weight of 242.03 .科学的研究の応用

Antimicrobial Features

Imidazo[4,5-b]pyridine derivatives have been explored for their antimicrobial features . A study synthesized 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine and other derivatives and tested them for their antimicrobial properties . The reaction of 5-bromopyridine-2,3-diamine with benzaldehyde afforded the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . The structures of synthesized compounds were elucidated on the basis of different spectral data .

Pharmacological Potential

Imidazo[4,5-b]pyridine derivatives have shown pharmacological potential . They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . This has foregrounded their medicinal significance in central nervous system, digestive system, cancer, inflammation, etc .

GABA A Receptor Modulators

Imidazopyridines are known to be GABA A receptor positive allosteric modulators . This means they can enhance the effect of the neurotransmitter GABA on the GABA A receptor, which plays a crucial role in inhibitory signaling in the brain . This property has led to the development of drugs in this class .

Proton Pump Inhibitors

Some imidazopyridines have been developed as proton pump inhibitors . These drugs reduce the production of stomach acid, which can be beneficial in the treatment of conditions like gastroesophageal reflux disease (GERD) and stomach ulcers .

Aromatase Inhibitors

Imidazopyridines have also been found to act as aromatase inhibitors . Aromatase is an enzyme that converts androgens into estrogens. Inhibiting this enzyme can reduce estrogen levels, which can be beneficial in the treatment of estrogen-sensitive breast cancer .

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Some imidazopyridines have been developed as NSAIDs . These drugs reduce inflammation and pain by inhibiting the production of prostaglandins, substances in the body that promote inflammation, pain, and fever .

Antiviral Properties

Some imidazo[4,5-b]pyridine derivatives have shown potential antiviral properties . They have been found to inhibit the replication of certain viruses, which could make them useful in the development of new antiviral drugs .

Antifungal Properties

Imidazo[4,5-b]pyridine derivatives have also been explored for their antifungal features . A study synthesized 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine and other derivatives and tested them for their antifungal properties . The reaction of 5-bromopyridine-2,3-diamine with benzaldehyde afforded the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . The structures of synthesized compounds were elucidated on the basis of different spectral data .

Anticancer Properties

Imidazo[4,5-b]pyridine derivatives have shown potential as anticancer agents . They have been found to inhibit the growth of certain types of cancer cells, which could make them useful in the development of new anticancer drugs .

Anti-Inflammatory Properties

Some imidazo[4,5-b]pyridine derivatives have been developed as non-steroidal anti-inflammatory drugs (NSAIDs) . These drugs reduce inflammation and pain by inhibiting the production of prostaglandins, substances in the body that promote inflammation, pain, and fever .

Safety And Hazards

特性

IUPAC Name |

6-bromo-1H-imidazo[4,5-b]pyridine-7-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-3-1-9-6-5(10-2-11-6)4(3)7(12)13/h1-2H,(H,12,13)(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMUPBLXDBFTANV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C2C(=N1)N=CN2)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene](/img/structure/B106331.png)